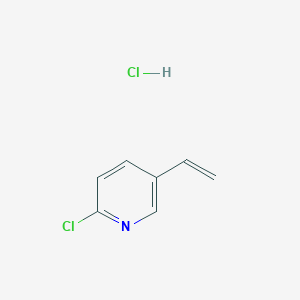

2-Chloro-5-ethenylpyridine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

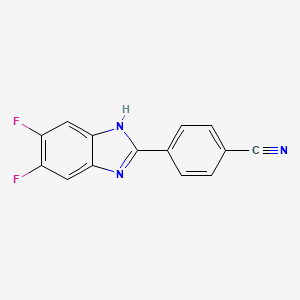

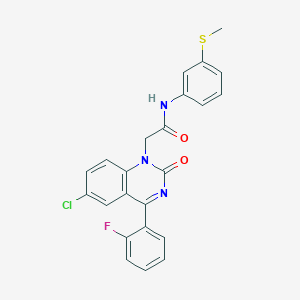

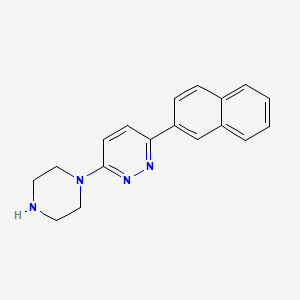

2-Chloro-5-ethenylpyridine, also known as 2-chloro-5-vinylpyridine, is a chemical compound with the CAS Number: 157670-28-5 . It has a molecular weight of 139.58 . The compound is typically stored at temperatures below -10 degrees Celsius and is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for 2-Chloro-5-ethenylpyridine is 1S/C7H6ClN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 . This indicates that the compound consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Physical and Chemical Properties Analysis

2-Chloro-5-ethenylpyridine is a liquid at room temperature . The compound is shipped with an ice pack to maintain its stability .Applications De Recherche Scientifique

Synthesis of Anticancer Agents :

- Compounds derived from pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized through reactions involving similar compounds to 2-Chloro-5-ethenylpyridine hydrochloride, were studied for their effects on the proliferation of cultured L1210 cells and the survival of mice with P388 leukemia, suggesting a potential application in cancer treatment (Temple et al., 1983).

Formation of Tridentate Platinum and Rhenium Complexes :

- The compound is utilized in synthesizing a complex with a tridentate ligand bound to the metal via a C∧N∧C donor set. This complex and its derivatives were characterized, including single-crystal X-ray analysis, indicating its role in forming structurally complex molecules (Cave et al., 1999).

- In another study, the synthesis of rhenium(I) tricarbonyl complexes containing derivatives of bipyrazine, a structure related to 2-Chloro-5-ethenylpyridine hydrochloride, was reported. These complexes exhibit distinct absorption, emission, and electrochemical properties, contributing to the understanding of the photophysical and computational aspects of such complexes (Kirgan et al., 2007).

Photophysical Properties and Imaging Applications :

- The compound's derivatives have been used in the synthesis of cyclometalated complexes of Iridium(III) with functionalized bipyridines. These metal complexes showcase interesting redox and absorption properties and are luminescent, indicating their potential use in photophysical applications (Neve et al., 1999).

- A derivative, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, is reported as a thiol-reactive luminescent agent with a long luminescence lifetime and large Stokes shift, accumulating in mitochondria. This points to its application in biological imaging, particularly in fluorescence microscopy (Amoroso et al., 2008).

Reactivity Studies and Synthesis of Complexes :

- Research focusing on the reactivity of 5-chloro-2,4-dihydroxypyridine, a compound structurally similar to 2-Chloro-5-ethenylpyridine hydrochloride, towards various agents and the synthesis of ionic complexes involving 4,4′-bipyridine and 1,2-bis(2-pyridyl)ethylene with 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone indicates its use in understanding chemical reactivity and forming supramolecular synthons in crystal engineering (Kolder et al., 2010); (Zaman et al., 1999).

Safety and Hazards

The compound is classified as dangerous with hazard statements H227, H301, H317, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P272, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P333+P313, P363, P370+P378, P403+P233, P403+P235, P405, P501 . These codes correspond to specific safety measures that should be taken when handling the compound .

Propriétés

IUPAC Name |

2-chloro-5-ethenylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN.ClH/c1-2-6-3-4-7(8)9-5-6;/h2-5H,1H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMPDDUAZXMMOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651876.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2651878.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651879.png)